1,1'-Bis(phenylphosphinidene)ferrocene
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Overview
Description
1,1’-Bis(phenylphosphinidene)ferrocene is an organometallic compound featuring a ferrocene core with two phenylphosphinidene groups attached. This compound is known for its unique structural and electronic properties, making it a valuable ligand in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bis(phenylphosphinidene)ferrocene can be synthesized through the reaction of ferrocene with phenyllithium and chlorophosphine. The reaction typically involves the following steps :
Preparation of Phenyllithium: Phenyllithium is prepared by reacting bromobenzene with lithium metal in anhydrous ether.
Reaction with Ferrocene: The prepared phenyllithium is then reacted with ferrocene to form a ferrocenediyl intermediate.
Addition of Chlorophosphine: Chlorophosphine is added to the intermediate to yield 1,1’-Bis(phenylphosphinidene)ferrocene.
The reaction conditions often require low temperatures and an inert atmosphere to prevent oxidation and ensure high yields .
Industrial Production Methods
While specific industrial production methods for 1,1’-Bis(phenylphosphinidene)ferrocene are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(phenylphosphinidene)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene groups to phosphines.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ferrocene derivatives.
Scientific Research Applications
1,1’-Bis(phenylphosphinidene)ferrocene has several scientific research applications:
Biology: The compound’s unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, including conducting polymers and thermoplastics.
Mechanism of Action
The mechanism of action of 1,1’-Bis(phenylphosphinidene)ferrocene involves its role as a ligand in catalytic processes. The ferrocene core provides stability and electronic properties that facilitate various catalytic reactions. The phenylphosphinidene groups interact with metal centers, enhancing the reactivity and selectivity of the catalysts .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used diphosphine ligand in transition metal catalysis.
1,1’-Bis(diisopropylphosphino)ferrocene: Known for its steric properties and use in catalytic processes.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Utilized in various coupling reactions due to its bulky substituents.
Uniqueness
1,1’-Bis(phenylphosphinidene)ferrocene is unique due to its specific electronic properties and structural configuration, which provide fine control over catalytic reactions. Its ability to form stable complexes with various metal centers makes it a versatile ligand in both academic and industrial research .
Properties
Molecular Formula |
C16H13FeP |
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Molecular Weight |
292.09 g/mol |
InChI |
InChI=1S/C16H13P.Fe/c1-2-8-14(9-3-1)17(15-10-4-5-11-15)16-12-6-7-13-16;/h1-13H; |
InChI Key |
HKOUDNXXOXEYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P([C]2[CH][CH][CH][CH]2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origin of Product |
United States |
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